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Compound of Interest

Compound Name: 4-Methoxypicolinic acid

Cat. No.: B157309 Get Quote

This in-depth guide provides a detailed analysis of the spectroscopic data for 4-
Methoxypicolinic acid. Designed for researchers, scientists, and professionals in drug

development, this document synthesizes theoretical predictions with field-proven insights to

offer a comprehensive understanding of the molecule's structural features through Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction
4-Methoxypicolinic acid, a derivative of picolinic acid, is a heterocyclic compound with

potential applications in medicinal chemistry and materials science. Its structure, featuring a

pyridine ring substituted with a carboxylic acid and a methoxy group, presents a unique

electronic and steric environment. Accurate spectroscopic characterization is paramount for its

identification, purity assessment, and for understanding its reactivity and interactions. Due to

the limited availability of published experimental spectra for 4-Methoxypicolinic acid, this

guide will provide a detailed predictive analysis based on the well-documented spectra of the

parent compound, picolinic acid, and the established principles of spectroscopic interpretation.

Molecular Structure and Key Features:

4-Methoxypicolinic acid possesses the molecular formula C₇H₇NO₃ and a molecular weight

of 153.14 g/mol . The molecule consists of a pyridine ring, a carboxylic acid group at the 2-

position, and a methoxy group at the 4-position. The relative positions of these functional

groups dictate the electronic distribution within the aromatic ring and influence the

spectroscopic signatures.
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Caption: Molecular structure of 4-Methoxypicolinic acid.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-
Methoxypicolinic acid.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Methoxypicolinic acid is expected to show signals for the three

aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the

carboxylic acid. The chemical shifts are influenced by the electron-withdrawing carboxylic acid

group and the electron-donating methoxy group.

Methodology for Spectral Prediction:

The predicted chemical shifts are based on the known spectrum of picolinic acid and the

application of substituent chemical shift (SCS) effects for a methoxy group on a pyridine ring.

The solvent is assumed to be DMSO-d₆, which is a common solvent for carboxylic acids.

Predicted ¹H NMR Data:
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-6 ~8.6 d ~5

The proton

adjacent to the

nitrogen is

expected to be

the most

deshielded.

H-5 ~7.8 d ~2

This proton is

ortho to the

methoxy group

and meta to the

carboxylic acid.

H-3 ~7.4 dd ~5, ~2

This proton is

coupled to both

H-6 and H-5.

-OCH₃ ~3.9 s -

The methoxy

protons will

appear as a

singlet in a

typical region for

such groups.

-COOH ~13.0 br s -

The carboxylic

acid proton is

highly deshielded

and often

appears as a

broad singlet.

Interpretation:

The electron-donating methoxy group at the 4-position will shield the protons at the 3 and 5-

positions, causing them to appear at a slightly lower chemical shift compared to the
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corresponding protons in unsubstituted picolinic acid. The proton at the 6-position, being ortho

to the nitrogen and meta to the methoxy group, will remain the most deshielded aromatic

proton. The carboxylic acid proton's chemical shift can be highly variable and dependent on

concentration and temperature.

Caption: Predicted ¹H NMR signals for 4-Methoxypicolinic acid.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of 4-
Methoxypicolinic acid. Seven distinct carbon signals are expected.

Methodology for Spectral Prediction:

The predicted chemical shifts are derived from the known ¹³C NMR data of picolinic acid and

the application of substituent effects for the methoxy group. The expected chemical shifts for

picolinic acid in CDCl₃ are approximately δ 164.7 (C=O), 148.1 (C-2), 146.7 (C-6), 138.6 (C-4),

127.8 (C-5), and 124.3 (C-3)[1].

Predicted ¹³C NMR Data:
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O ~165

The carboxylic acid carbonyl

carbon is expected in this

region.

C-4 ~160

The carbon bearing the

electron-donating methoxy

group will be significantly

shielded.

C-2 ~150
The carbon attached to the

carboxylic acid group.

C-6 ~148
The carbon adjacent to the

nitrogen.

C-5 ~115

This carbon is ortho to the

methoxy group and expected

to be shielded.

C-3 ~110

This carbon is also ortho to the

methoxy group and expected

to be shielded.

-OCH₃ ~56
The methoxy carbon appears

in its characteristic region.

Interpretation:

The methoxy group's strong electron-donating effect will cause a significant upfield shift

(shielding) for the ortho (C-3 and C-5) and para (C-6, relative to the methoxy group, but here it

is C-2) carbons. However, the carbon directly attached to the methoxy group (C-4) will be

deshielded. The positions of the quaternary carbons (C-2 and C-4) and the carbonyl carbon

can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization

Transfer).

Part 2: Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Methodology for Spectral Prediction:

The predicted IR absorption bands are based on characteristic group frequencies and

comparison with the IR spectrum of picolinic acid and other substituted pyridines.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibration Rationale

3300-2500 (broad) O-H stretch (carboxylic acid)
The broadness is due to

hydrogen bonding.

~3050 C-H stretch (aromatic)
Characteristic for C-H bonds

on a pyridine ring.

~2950, ~2850 C-H stretch (aliphatic, -OCH₃)
Asymmetric and symmetric

stretching of the methyl group.

~1700 C=O stretch (carboxylic acid)
A strong absorption band

typical for a carbonyl group.

~1600, ~1580, ~1470
C=C and C=N stretch

(aromatic ring)

Multiple bands are expected

for the pyridine ring vibrations.

~1250
C-O stretch (asymmetric, aryl

ether)

Strong absorption due to the

C-O-C linkage of the methoxy

group.

~1030
C-O stretch (symmetric, aryl

ether)

Another characteristic band for

the methoxy group.

~900-650
C-H bend (out-of-plane,

aromatic)

The substitution pattern on the

pyridine ring will determine the

exact positions of these bands.

Interpretation:
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The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid and the

strong C=O stretch. The presence of the methoxy group will be confirmed by the characteristic

C-O stretching bands. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern

of bands corresponding to the vibrations of the entire molecule and can be used for definitive

identification when compared to a reference spectrum.

4-Methoxypicolinic Acid

Carboxylic Acid

-COOH

Methoxy Group

-OCH₃

Pyridine Ring

Predicted IR Absorptions

~3300-2500 cm⁻¹ (O-H stretch)

~1700 cm⁻¹ (C=O stretch)

~1250, ~1030 cm⁻¹ (C-O stretch)

~1600-1470 cm⁻¹ (Aromatic C=C, C=N stretch)

Click to download full resolution via product page

Caption: Correlation of functional groups in 4-Methoxypicolinic acid with their predicted IR

absorptions.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Methodology for Spectral Prediction:

The predicted mass spectrum is based on the molecular weight of 4-Methoxypicolinic acid
and common fragmentation pathways for carboxylic acids and methoxy-substituted aromatic

compounds under electron ionization (EI).

Predicted Mass Spectrum Data:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b157309?utm_src=pdf-body-img
https://www.benchchem.com/product/b157309?utm_src=pdf-body
https://www.benchchem.com/product/b157309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Rationale

153 [M]⁺ Molecular ion peak.

136 [M-OH]⁺
Loss of a hydroxyl radical from

the carboxylic acid group.

122 [M-OCH₃]⁺ Loss of a methoxy radical.

108 [M-COOH]⁺
Loss of the carboxylic acid

group as a radical.

78 [C₅H₄N]⁺
Fragmentation of the pyridine

ring.

Interpretation:

The molecular ion peak at m/z 153 should be observable. The fragmentation pattern will likely

involve the initial loss of small, stable neutral molecules or radicals from the functional groups.

The loss of the hydroxyl radical (m/z 136) and the entire carboxyl group (m/z 108) are common

fragmentation pathways for carboxylic acids. The methoxy group can be lost as a methoxy

radical (m/z 122) or as formaldehyde (CH₂O) via a rearrangement, leading to a fragment at m/z

123. Further fragmentation of the pyridine ring would lead to smaller ions.

Primary Fragmentation Pathways

Secondary Fragmentation

M+ (m/z 153)

[M-OH]+ (m/z 136) [M-OCH3]+ (m/z 122) [M-COOH]+ (m/z 108)

Pyridine Ring Fragments (e.g., m/z 78)
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Caption: Predicted major fragmentation pathways for 4-Methoxypicolinic acid in mass

spectrometry.

Experimental Protocols
While experimental data is not readily available, the following outlines standard protocols for

acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxypicolinic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment).

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural

abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary. DEPT experiments (DEPT-90 and DEPT-135) can be run

to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate

the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

most convenient. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a transparent disk.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol:

Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe

(DIP) can be used with an Electron Ionization (EI) source. Alternatively, Electrospray

Ionization (ESI) can be used by dissolving the sample in a suitable solvent (e.g., methanol or

acetonitrile) and infusing it into the mass spectrometer.

Instrument Setup: Use a mass spectrometer capable of EI or ESI, such as a quadrupole,

time-of-flight (TOF), or ion trap analyzer.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

For ESI, both positive and negative ion modes should be tested.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-
Methoxypicolinic acid. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

are based on established principles and data from analogous compounds. This information

serves as a valuable resource for the identification and characterization of this compound in

research and development settings. Experimental verification of these predictions is highly

recommended for definitive structural confirmation.

References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to
Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric
Identification of Organic Compounds. John Wiley & Sons. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b157309?utm_src=pdf-body
https://www.benchchem.com/product/b157309?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDBS. (n.d.). Pyridine, 2-carboxy-. Spectral Database for Organic Compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b157309?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_98-98-6_13CNMR.htm
https://www.benchchem.com/product/b157309#spectroscopic-data-of-4-methoxypicolinic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b157309#spectroscopic-data-of-4-methoxypicolinic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b157309#spectroscopic-data-of-4-methoxypicolinic-acid-nmr-ir-mass-spec
https://www.benchchem.com/product/b157309#spectroscopic-data-of-4-methoxypicolinic-acid-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157309?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

